molecular formula C8H6F2N2O2 B8528015 N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B8528015
M. Wt: 200.14 g/mol
InChI Key: VRJNCQNABXEPDC-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6F2N2O2 and its molecular weight is 200.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6F2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13)

InChI Key

VRJNCQNABXEPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=NO)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In accordance with the above reaction scheme, an aqueous solution of 3,4-difluoroaniline (I) and hydroxylamine hydrochloride containing hydrochloric acid is reacted with an aqueous solution of chloral hydrate and sodium sulfate at the reflux, then filtered while hot, giving N-(3,4-difluorophenyl)-2-(hydroxyimino)-acetamide (II). The compound (II) is reacted with concentrated sulfuric acid with heat, then added to cracked ice, giving 5,6-difluoro-1H-indole-2,3-dione (III). A basic aqueous solution of compound (III) is treated with hydrogen peroxide and heat, then cooled and acidified, giving 2-amino-4,5-difluorobenzoic acid (IV). The compound (IV) is added to a mixture of anhydrous copper(II) chloride, t-butyl nitrite and anhydrous acetonitrile at 0°-5° C., then added to a dilute mineral acid, giving 2-chloro-4,5-difluorobenzoic acid (V).
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Synthesis routes and methods II

Procedure details

A process for producing 2-chloro-4,5-difluorobenzoic acid which comprises reacting 3,4-difluoroaniline and hydroxylamine hydrochloride in an aqueous acidic solution with an aqueous solution of chloral hydrate and sodium sulfate at reflux, filtering while hot, giving N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide, which is reacted with concentrated sulfuric acid and heat, giving 5,6-difluoro-1H-indole-2,3-dione, which is dissolved in an aqueous base, treated with hydrogen peroxide and heat, then cooled and acidified, giving 2-amino-4,5-difluorobenzoic acid, which is reacted with anhydrous copper(II) chloride, t-butyl nitrite and anhydrous acetonitrile at 0°-5° C., then added to a dilute mineral acid, giving the desired compound.
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Synthesis routes and methods III

Procedure details

A solution of 18.2 g of chloral hydrate and 260 g of anhydrous sodium sulfate in 400 ml of water was mixed with a solution of 12.9 g of 3,4-difluoroaniline and 22.24 g of hydroxylamine hydrochloride in 160 ml of water and 9 ml of concentrated hydrochloric acid. This reaction mixture was refluxed for 2 hours and then filtered while hot, collecting the solid which was washed well with water and dried. Recrystallization from hot water gave 8.4 g of the desired compound as colorless crystals, mp 148°-150° C.
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18.2 g
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260 g
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12.9 g
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22.24 g
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400 mL
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160 mL
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9 mL
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